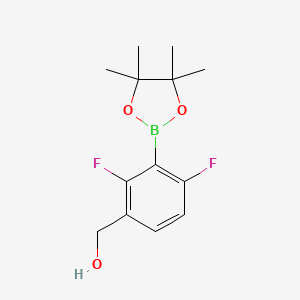

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BF2O3 and a molecular weight of 270.08 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester typically involves the reaction of 2,6-difluoro-3-hydroxymethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The boronic ester can be reduced to the corresponding borane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2,6-Difluoro-3-carboxyphenylboronic acid pinacol ester.

Reduction: 2,6-Difluoro-3-hydroxymethylphenylborane.

Substitution: Various substituted phenylboronic acid pinacol esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₇B F₂O₃

Molecular Weight : 270.08 g/mol

Purity : Typically above 95%

The compound features a boronic ester functional group that enhances its stability and reactivity, making it particularly useful in various synthetic pathways.

Organic Synthesis

One of the primary applications of 2,6-difluoro-3-hydroxymethylphenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or vinyl halides with boronic acids or esters to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl/vinyl halides and boronic esters. |

| Oxidation | Converts the boronic ester to the corresponding boronic acid. |

| Substitution Reactions | The fluorine or hydroxymethyl groups can undergo nucleophilic substitution under appropriate conditions. |

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of biologically active molecules. Its ability to facilitate complex organic transformations makes it valuable for developing new drug candidates. For instance, it has been utilized to synthesize compounds with potential anticancer properties by forming stable complexes with biomolecules.

Biochemical Studies

The compound's interactions with biological systems have been studied extensively:

- Enzyme Inhibition : Boronic acids and their esters can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This property is significant for drug design.

- Anticancer Activity : Compounds containing boron have shown potential in anticancer applications due to their ability to interact with cellular targets.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing the compound's utility in drug development.

Case Study 2: Stability Studies

Research on the stability of this boronic ester revealed that it exhibits enhanced stability compared to its non-esterified counterparts under physiological conditions. The pinacol group significantly reduces the rate of hydrolysis and protodeboronation reactions, which is crucial for maintaining its integrity during biological assays.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the coupling reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid pinacol ester

- 2,6-Difluorophenylboronic acid pinacol ester

- 3-Hydroxymethylphenylboronic acid pinacol ester

Uniqueness

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Biologische Aktivität

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C13H14B F2O3

- Molecular Weight : 250.06 g/mol

- CAS Number : 2121511-74-6

The presence of fluorine atoms in the phenyl ring enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, bortezomib, a well-known boronic acid derivative, has been effective in treating multiple myeloma by targeting the proteasome pathway .

Antibacterial and Antiviral Properties

Boronic acids have also shown antibacterial and antiviral activities. The ability of these compounds to interact with various biomolecules makes them suitable candidates for developing new antimicrobial agents. Studies have demonstrated that modifications in the boronic acid structure can enhance their efficacy against resistant strains of bacteria .

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with diols present in glycoproteins and other biomolecules. This interaction can disrupt essential biological processes, such as cell signaling and metabolism .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The compound can be synthesized through palladium-catalyzed cross-coupling reactions, which provide high yields and purity .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in significant cell death in breast cancer cells compared to untreated controls .

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of this compound. Preliminary results indicate that it may reduce tumor growth in xenograft models without significant toxicity to normal tissues .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

[2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-9(15)6-5-8(7-17)11(10)16/h5-6,17H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYITBYUPBBNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.